![molecular formula C23H21N3O6S B12452224 5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12452224.png)
5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thioxodihydropyrimidine core, an ethoxy group, a nitrobenzyl group, and a prop-2-en-1-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, including the formation of the thioxodihydropyrimidine core and the subsequent attachment of the various substituents. The general synthetic route may include:
Formation of the Thioxodihydropyrimidine Core: This can be achieved through the reaction of a suitable aldehyde with thiourea under acidic or basic conditions.
Attachment of the Ethoxy Group: This step involves the reaction of the intermediate with an ethylating agent such as ethyl iodide or ethyl bromide.
Introduction of the Nitrobenzyl Group: This can be done through a nucleophilic substitution reaction using a nitrobenzyl halide.
Addition of the Prop-2-en-1-yl Group: This step involves the reaction of the intermediate with an allylating agent such as allyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can be compared with other similar compounds, such as:
This compound: Similar structure but different substituents.
This compound: Similar core structure but different functional groups.
The uniqueness of This compound lies in its specific combination of substituents, which may confer unique properties and activities compared to other similar compounds.
属性
分子式 |
C23H21N3O6S |
|---|---|
分子量 |
467.5 g/mol |
IUPAC 名称 |
5-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]-5-prop-2-enylphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H21N3O6S/c1-3-5-16-10-15(11-18-21(27)24-23(33)25-22(18)28)12-19(31-4-2)20(16)32-13-14-6-8-17(9-7-14)26(29)30/h3,6-12H,1,4-5,13H2,2H3,(H2,24,25,27,28,33) |
InChI 键 |
MOHODFSYDLVREG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)[N+](=O)[O-])CC=C)C=C3C(=O)NC(=S)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


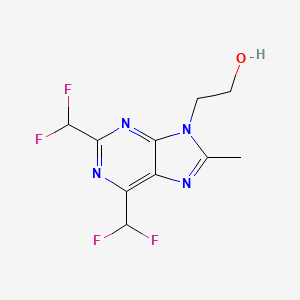
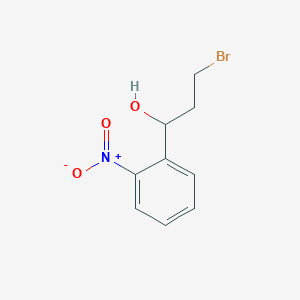
![methyl N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]glycinate](/img/structure/B12452150.png)
![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452151.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B12452156.png)
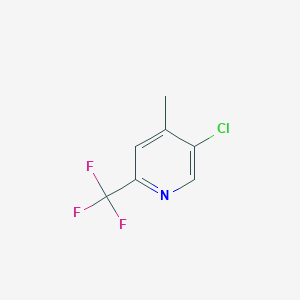
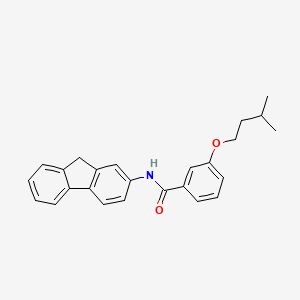
![1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B12452172.png)
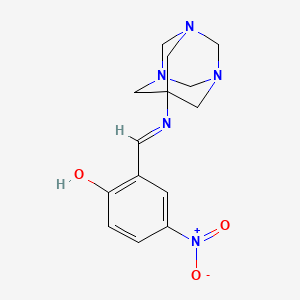
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B12452198.png)
amino}cyclohexanecarboxamide](/img/structure/B12452204.png)
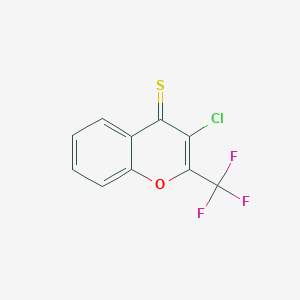

![2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12452212.png)
